Cas no 1036016-10-0 (Levofloxacin Hydroxy Acid)

Levofloxacin Hydroxy Acid Chemical and Physical Properties
Names and Identifiers
-
- Levofloxacin Hydroxy Acid
- (S)-6,8-difluoro-1-(1-hydroxypropan-2-yl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 6,8-Difluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
- CUHVVQXWFAHAGQ-JTQLQIEISA-N
- (1S)-6,8-Difluoro-1-[2-hydroxy-1-methylethyl]-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic Acid
- 6,8-difluoro-1-[(2S)-1-hydroxypropan-2-yl]-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
- SCHEMBL3600004
- (S)-6,8-difluoro-1-(1-hydroxypropan-2-yl)-7-(4-methyl piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 1036016-10-0
- 3-Quinolinecarboxylic acid, 6,8-difluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-7-(4-methyl-1-piperazinyl)-4-oxo-; 6,8-Difluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
-
- Inchi: InChI=1S/C18H21F2N3O4/c1-10(9-24)23-8-12(18(26)27)17(25)11-7-13(19)16(14(20)15(11)23)22-5-3-21(2)4-6-22/h7-8,10,24H,3-6,9H2,1-2H3,(H,26,27)/t10-/m0/s1
- InChI Key: CUHVVQXWFAHAGQ-JTQLQIEISA-N
- SMILES: CC(CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O
Computed Properties
- Exact Mass: 381.15001248g/mol
- Monoisotopic Mass: 381.15001248g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 624
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.3Ų
- XLogP3: -0.7
Experimental Properties
- Density: 1.419±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.19 g/l) (25 º C),
Levofloxacin Hydroxy Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | L360030-25mg |
Levofloxacin Hydroxy Acid |
1036016-10-0 | 25mg |
$ 1722.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-489365-2.5mg |
Levofloxacin Hydroxy Acid, |
1036016-10-0 | 2.5mg |
¥3234.00 | 2023-09-05 | ||
TRC | L360030-1mg |
Levofloxacin Hydroxy Acid |
1036016-10-0 | 1mg |
$ 115.00 | 2023-09-07 | ||
TRC | L360030-2.5mg |
Levofloxacin Hydroxy Acid |
1036016-10-0 | 2.5mg |
$ 224.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-489365-2.5 mg |
Levofloxacin Hydroxy Acid, |
1036016-10-0 | 2.5 mg |
¥3,234.00 | 2023-07-11 | ||
A2B Chem LLC | AE14171-25mg |
Levofloxacin Hydroxy Acid |
1036016-10-0 | 25mg |
$1794.00 | 2024-04-20 | ||
A2B Chem LLC | AE14171-1mg |
Levofloxacin Hydroxy Acid |
1036016-10-0 | 1mg |
$233.00 | 2024-04-20 | ||
A2B Chem LLC | AE14171-2.5mg |
Levofloxacin Hydroxy Acid |
1036016-10-0 | 2.5mg |
$338.00 | 2024-04-20 |
Levofloxacin Hydroxy Acid Related Literature
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
Additional information on Levofloxacin Hydroxy Acid
Levofloxacin Hydroxy Acid (CAS No. 1036016-10-0): A Comprehensive Overview
Levofloxacin Hydroxy Acid, chemically identified by the CAS number 1036016-10-0, is a significant compound in the realm of pharmaceutical chemistry. As a derivative of fluoroquinolone antibiotics, it plays a crucial role in modern medicine, particularly in the treatment of various bacterial infections. This introduction delves into the compound's chemical properties, pharmacological effects, and its relevance in contemporary medical research.
The molecular structure of Levofloxacin Hydroxy Acid is characterized by its fluoroquinolone core, which confers potent antibacterial activity. The hydroxy acid form is particularly noteworthy as it represents an intermediate in the synthesis of the more commonly prescribed levofloxacin (the racemic mixture). This intermediate is essential for understanding the metabolic pathways and pharmacokinetic behavior of levofloxacin in vivo.
In recent years, there has been a growing interest in the development of novel fluoroquinolones due to rising concerns about antibiotic resistance. Levofloxacin Hydroxy Acid has emerged as a key compound in this context. Its ability to inhibit bacterial DNA gyrase and topoisomerase IV makes it effective against a broad spectrum of Gram-positive and Gram-negative bacteria. This property has been leveraged in clinical trials to evaluate its efficacy against multidrug-resistant strains.
One of the most compelling aspects of Levofloxacin Hydroxy Acid is its potential in combination therapy. Studies have shown that when used alongside other antibiotics, it can enhance overall treatment outcomes by targeting different bacterial mechanisms. This approach is particularly relevant in the management of complex infections where multiple drug-resistant pathogens are involved.
The pharmacokinetic profile of Levofloxacin Hydroxy Acid is another area of active research. Unlike its racemic counterpart, levofloxacin, which contains both enantiomers, the hydroxy acid form offers insights into how each enantiomer contributes to the overall therapeutic effect. This knowledge is crucial for optimizing dosing regimens and minimizing potential side effects.
Recent advancements in computational chemistry have enabled researchers to model the interactions between Levofloxacin Hydroxy Acid and bacterial enzymes with unprecedented detail. These studies have provided valuable insights into how modifications in the hydroxy acid moiety can enhance binding affinity and reduce off-target effects. Such findings are paving the way for the development of next-generation fluoroquinolones with improved safety profiles.
The clinical applications of Levofloxacin Hydroxy Acid extend beyond standard antibiotic therapy. Emerging evidence suggests that it may have anti-inflammatory properties, making it a potential candidate for treating chronic inflammatory conditions associated with bacterial infections. This dual functionality could open new therapeutic avenues for conditions like periodontitis and certain types of pneumonia.
In conclusion, Levofloxacin Hydroxy Acid (CAS No. 1036016-10-0) represents a vital component in modern pharmaceutical research. Its unique chemical structure and pharmacological properties make it a promising candidate for addressing challenges related to antibiotic resistance and chronic infections. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an even greater role in global healthcare.
1036016-10-0 (Levofloxacin Hydroxy Acid) Related Products
- 952962-52-6(2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)
- 1823700-44-2(2-[Amino(cyclopropyl)methyl]-4-(2-methoxyethyl)phenol)
- 1804095-61-1(3-Mercapto-2-(2-oxopropyl)mandelic acid)
- 119911-68-1(HCGRP-(8-37))
- 477888-17-8(1-(1,3-BENZODIOXOL-5-YLMETHYL)-5-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-4(1H)-PYRIMIDINONE)
- 832-72-4(Pentafluorophenylacetyl Chloride)
- 2413878-37-0(2-2-(1-methyl-1H-imidazol-2-yl)ethyl-1,2,3,4-tetrahydroisoquinolin-8-amine)
- 2228857-70-1(CID 134564305)
- 1432053-81-0(Ethyl 2-3-chloro-5-(trifluoromethyl)-2-pyridylethanimidate hydrochloride)
- 2171360-63-5(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclopentane-1-carboxylic acid)



